4-(oxolan-2-yl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxolan-2-yl)butanoic acid can be achieved through several methods. One notable method involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-assisted aldol-condensation method suggests potential for industrial application. The use of accessible starting materials and relatively simple procedures makes this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxolan-2-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be facilitated by reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromophthalimide yields corresponding carboxylic acids .
Scientific Research Applications
4-(Oxolan-2-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate for further derivatization in organic synthesis.
Biology: The compound’s derivatives have shown biological activity, making it useful in drug discovery and development.
Industry: Its high reactivity and unique structure make it valuable in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-(oxolan-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, with the enol form being the reactive species . This interaction leads to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
4-(Oxolan-2-yl)butanoic acid can be compared with other similar compounds, such as:
Butyric Acid: Both compounds are carboxylic acids, but this compound has a unique oxolane ring structure that distinguishes it from butyric acid.
Oxolanes: Compounds like oxolane and its derivatives share the oxolane ring structure but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combination of the oxolane ring with a butanoic acid moiety, providing distinct chemical properties and reactivity that make it valuable in various applications.
Properties
CAS No. |
90370-93-7 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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